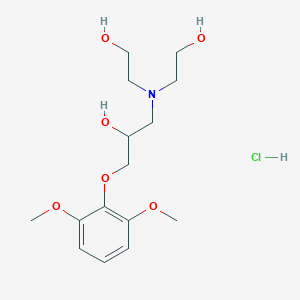

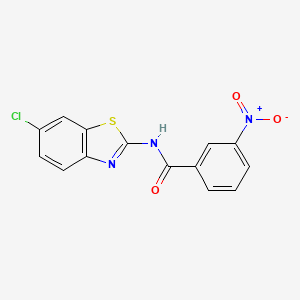

2,2'-((3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

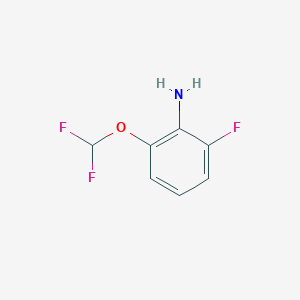

The compound “2,2’-((3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride” is a chemical compound with a molecular weight of 233.69 . It is also known as 2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 233.69 . A related compound, 2-(2,6-dimethoxyphenoxy)ethanol, has a molecular formula of C10H14O4 .Scientific Research Applications

Esterification and Methylation Techniques

Radin et al. (1960) explored the use of 2,2-dimethoxypropane in the preparation of methyl esters, highlighting a method that could potentially be adapted for compounds with similar functional groups, such as 2,2'-((3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride, for esterification and methylation purposes (Radin, Hajra, & Akahori, 1960).

Fluorescence Derivatization for Chromatography

Yamaguchi et al. (1987) described a highly sensitive fluorescence derivatization reagent for alcohols, which could be relevant in analyzing or modifying compounds with hydroxy groups, suggesting potential analytical or synthetic applications of 2,2'-((3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).

Photochemical Reactions and Aryl Cations

Protti et al. (2004) investigated the photochemistry of certain chloroanisoles, leading to aryl cations, a process that could be explored with structurally similar compounds for synthesizing new materials or facilitating unique chemical transformations (Protti, Fagnoni, Mella, & Albini, 2004).

Enzymatic Modification for Antioxidant Synthesis

Adelakun et al. (2012) demonstrated the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce dimers with enhanced antioxidant capacity. This approach could be applicable to the enzymatic modification of similar compounds for developing bioactive materials or improving existing compounds' antioxidant properties (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Synthesis and Characterization of Polyols

Wu et al. (2009) prepared polyfunctional polyols from an epoxy resin, which involves secondary amines, indicating potential pathways for synthesizing or modifying polymeric materials using compounds with similar structural features for applications in polyurethane production (Wu, Kong, Huang, Chen, & Chu, 2009).

Anodic Cyclization for Organic Synthesis

Okimoto et al. (2013) explored the electrooxidation of certain malonates to produce cyclized products, a methodology that could be adapted for synthesizing cyclic compounds or intermediates from linear precursors with similar functional groups (Okimoto, Yamamori, Ohashi, Hoshi, & Yoshida, 2013).

properties

IUPAC Name |

1-[bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6.ClH/c1-20-13-4-3-5-14(21-2)15(13)22-11-12(19)10-16(6-8-17)7-9-18;/h3-5,12,17-19H,6-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMHCDOPHNZUJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCC(CN(CCO)CCO)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

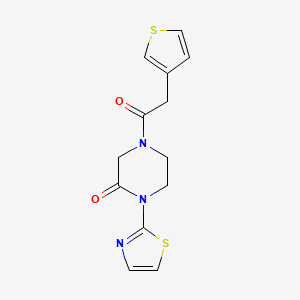

![Ethyl 2-(2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2751933.png)

![2-cyclohexyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2751934.png)

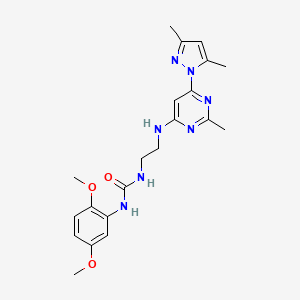

![N-(2,5-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2751940.png)

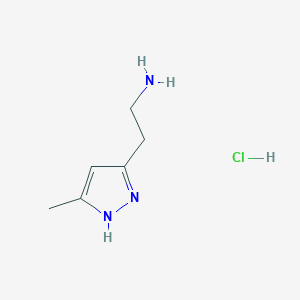

![2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2751954.png)